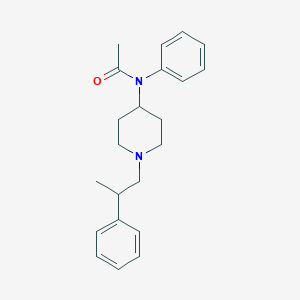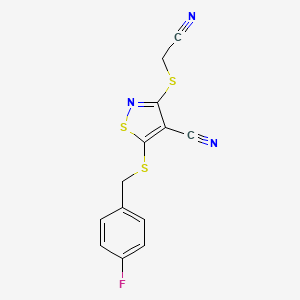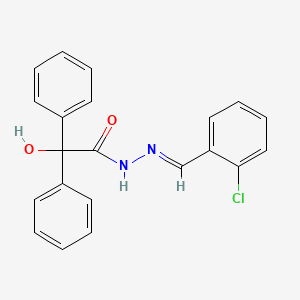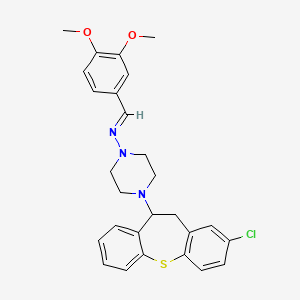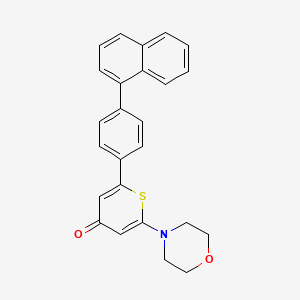
Ukt5M3GU4F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE is a complex organic molecule with the molecular formula C25H21NO2S It is known for its unique structural features, including a morpholine ring, a naphthalene moiety, and a thiopyranone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Construction of the Thiopyranone Core: The thiopyranone core is formed through a cyclization reaction involving a thioketone and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
500169-73-3 |
|---|---|
Molekularformel |
C25H21NO2S |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-morpholin-4-yl-6-(4-naphthalen-1-ylphenyl)thiopyran-4-one |
InChI |
InChI=1S/C25H21NO2S/c27-21-16-24(29-25(17-21)26-12-14-28-15-13-26)20-10-8-19(9-11-20)23-7-3-5-18-4-1-2-6-22(18)23/h1-11,16-17H,12-15H2 |
InChI-Schlüssel |
RPXUZXKPLIIOMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=O)C=C(S2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



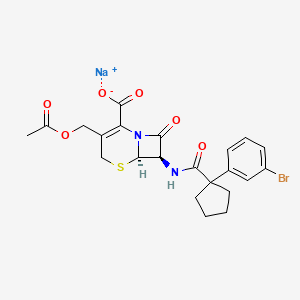
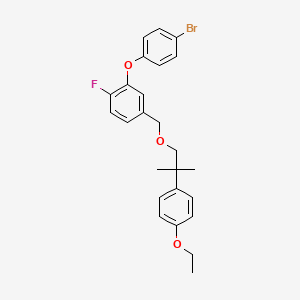

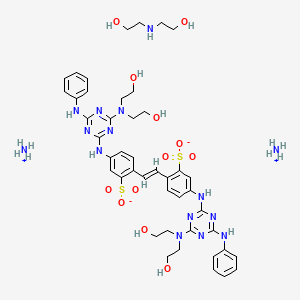

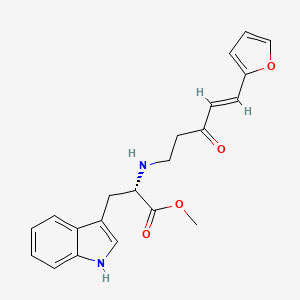
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
